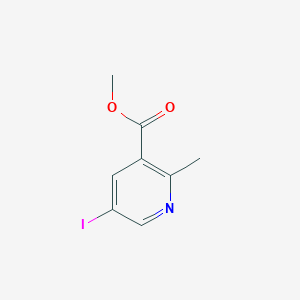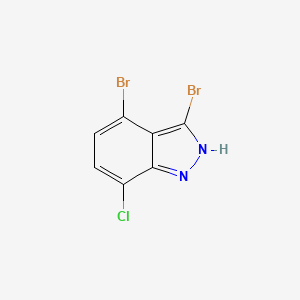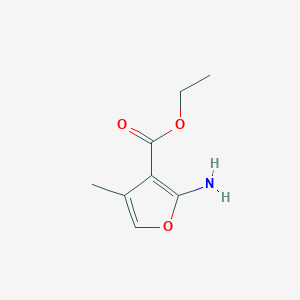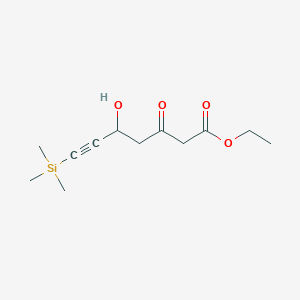
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate is an organic compound with a complex structure that includes a hydroxy group, a keto group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Heptynoate Backbone: This step involves the reaction of an alkyne with an ester to form the heptynoate backbone.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation and Oxidation: The hydroxy and keto groups are introduced through selective hydroxylation and oxidation reactions. Common reagents for these steps include hydrogen peroxide for hydroxylation and oxidizing agents like potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate can be compared with similar compounds such as:
Ethyl 5-Hydroxy-3-oxo-6-heptynoate: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-hexynoate: Has a shorter carbon chain, affecting its physical and chemical properties.
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-octynoate: Has a longer carbon chain, influencing its solubility and reactivity.
The presence of the trimethylsilyl group in this compound makes it unique, as this group can enhance the compound’s stability and modify its reactivity compared to similar compounds without the trimethylsilyl group.
Propiedades
Fórmula molecular |
C12H20O4Si |
|---|---|
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-3-oxo-7-trimethylsilylhept-6-ynoate |
InChI |
InChI=1S/C12H20O4Si/c1-5-16-12(15)9-11(14)8-10(13)6-7-17(2,3)4/h10,13H,5,8-9H2,1-4H3 |
Clave InChI |
TZRIHFZKMRHLGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CC(C#C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)

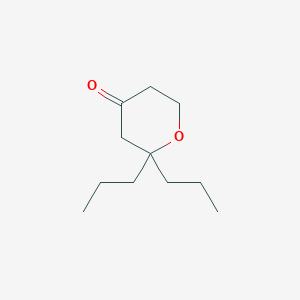

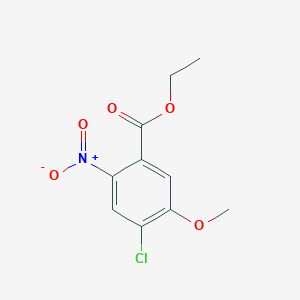
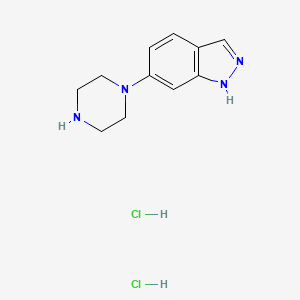



![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
